molecular formula C10H10BrClO2 B1429577 Ethyl 2-bromo-3-chloro-5-methylbenzoate CAS No. 1508456-94-7

Ethyl 2-bromo-3-chloro-5-methylbenzoate

Cat. No.: B1429577
CAS No.: 1508456-94-7
M. Wt: 277.54 g/mol
InChI Key: AHLDEJCTKZLEQQ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-chloro-5-methylbenzoate (CAS: 1508456-94-7, CID: 60138247) is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrClO₂ . Its structure features a benzoate backbone substituted with bromo (position 2), chloro (position 3), and methyl (position 5) groups, esterified with an ethyl group. Key properties include:

  • SMILES: CCOC(=O)C1=C(C(=CC(=C1)C)Cl)Br
  • InChIKey: AHLDEJCTKZLEQQ-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): Ranges from 147.7–152.8 Ų for various adducts (e.g., [M+H]⁺: 147.8 Ų) .

This compound lacks extensive literature on synthesis, reactivity, or applications, highlighting a research gap.

Properties

IUPAC Name

ethyl 2-bromo-3-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-6(2)5-8(12)9(7)11/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLDEJCTKZLEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508456-94-7
Record name ethyl 2-bromo-3-chloro-5-methylbenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-chloro-5-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination and chlorination of methylbenzoate derivatives. The reaction typically starts with the esterification of 2-bromo-3-chloro-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-chloro-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2-bromo-3-chloro-5-methylbenzoic acid.

    Oxidation: Formation of 2-bromo-3-chloro-5-methylbenzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Ethyl 2-bromo-3-chloro-5-methylbenzoate serves as an important intermediate in the synthesis of more complex organic compounds. Its unique halogen substitution pattern allows for various reactions, including nucleophilic substitutions and cross-coupling reactions.

Reactions Involving this compound:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Cross-Coupling Reactions: It can participate in reactions like Suzuki or Heck coupling to form biaryl compounds, which are valuable in pharmaceuticals.

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry as a precursor for synthesizing biologically active compounds. Its ability to interact with specific molecular targets makes it valuable for drug development.

Studies indicate that this compound can inhibit certain enzymes or modulate receptor activities, suggesting potential antimicrobial and anticancer properties. The presence of halogens enhances its binding affinity to biological targets.

Agricultural Chemicals

In agriculture, this compound can be used to develop herbicides and fungicides due to its biological activity against various pests and pathogens. The reactivity of the halogen substituents contributes to its efficacy as a pesticide.

Case Studies

Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. A study synthesized several analogs and tested their efficacy against cancer cell lines, revealing promising results that warrant further investigation.

Case Study 2: Agricultural Efficacy
Field trials using formulations containing this compound showed effective control of fungal pathogens in crops. The compound's mode of action involves disrupting cellular processes in target organisms, leading to their inhibition or death.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-chloro-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The substitution pattern on the benzene ring critically influences physicochemical properties. Key analogs include:

Compound Name CAS Number Substituent Positions Molecular Formula Key Differences vs. Target Compound
Ethyl 2-bromo-3-chlorobenzoate 27007-53-0 2-Br, 3-Cl C₉H₈BrClO₂ Lacks methyl at position 5
Methyl 2-bromo-5-chlorobenzoate 57381-62-1 2-Br, 5-Cl C₈H₆BrClO₂ Methyl ester; Cl at position 5
Ethyl 2-bromo-5-chlorobenzoate 56961-26-3 2-Br, 5-Cl C₉H₈BrClO₂ Cl at position 5; no methyl

Analysis :

  • Electronic Effects : Bromine (electron-withdrawing) at position 2 and chlorine (also electron-withdrawing) at position 3 create a polarized aromatic ring, differing from analogs where substituents are positioned distally (e.g., Cl at position 5).

Ester Group Variants

The nature of the ester group (ethyl vs. methyl) affects solubility and volatility:

Compound Name Ester Group Molecular Weight (g/mol) Predicted Lipophilicity (LogP)*
Ethyl 2-bromo-3-chloro-5-methylbenzoate Ethyl 277.55 ~3.2 (estimated)
Methyl 2-bromo-5-chlorobenzoate Methyl 249.49 ~2.8 (estimated)

Analysis :

  • The ethyl ester in the target compound increases molecular weight and lipophilicity compared to methyl esters, suggesting slower hydrolysis rates and better membrane permeability in biological systems .

Functional Group Modifications

Replacement of substituents alters reactivity and applications:

Compound Name Functional Groups Molecular Formula Key Properties
Ethyl 2-amino-3-bromo-5-methylbenzoate 2-NH₂, 3-Br, 5-CH₃ C₁₀H₁₂BrNO₂ Enhanced nucleophilicity due to -NH₂
Ethyl 2-amino-5-bromo-3-fluorobenzoate 2-NH₂, 5-Br, 3-F C₉H₉BrFNO₂ Fluorine increases electronegativity

Analysis :

  • Amino Substitution: Amino groups (e.g., in CID 1041853-51-3) introduce hydrogen-bonding capability, making these analogs more suitable for pharmaceutical intermediates .
  • Halogen Diversity : Fluorine (in 1183479-43-7) enhances metabolic stability compared to chlorine or bromine, a key consideration in drug design .

Biological Activity

Ethyl 2-bromo-3-chloro-5-methylbenzoate is an organic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, applications in research, and relevant findings from various studies.

Chemical Structure and Properties

This compound can be characterized by its unique substitution pattern on the benzene ring, which includes both bromine and chlorine atoms. This structural arrangement significantly influences its reactivity and interactions with biological targets.

Property Value
Molecular FormulaC10H9BrClO2
Molecular Weight277.54 g/mol
Functional GroupsEster, Halogenated Aromatic

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of bromine and chlorine enhances its reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes, which may be beneficial in therapeutic contexts.
  • Modulation of Receptor Function : It can alter the activity of various receptors, potentially impacting signaling pathways within cells.

Medicinal Chemistry

This compound is being investigated for its potential use in drug development. Its structural similarity to biologically active molecules makes it a candidate for designing anti-inflammatory and anticancer agents. Research indicates that derivatives of this compound may exhibit enhanced biological properties compared to their parent structures .

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been used in research focusing on enzyme inhibition related to cancer metabolism, showcasing its potential as a lead compound for further development .

Case Studies and Research Findings

  • Enzyme Inhibition :
    • A study examined the inhibitory effects of this compound on cytochrome P450 enzymes, which are crucial for drug metabolism. The compound was found to modulate the activity of these enzymes, affecting the metabolism of various xenobiotics .
  • Cytotoxicity Assays :
    • In vitro assays assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anticancer properties .
  • Receptor Binding Studies :
    • Research involving receptor binding assays showed that the compound interacts with specific receptors implicated in inflammation and cancer pathways. These interactions could provide insights into its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-3-chloro-5-methylbenzoate
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Ethyl 2-bromo-3-chloro-5-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.